molecular formula C13H20FN B13170763 Benzyl[3-(fluoromethyl)pentan-3-yl]amine

Benzyl[3-(fluoromethyl)pentan-3-yl]amine

Cat. No.: B13170763
M. Wt: 209.30 g/mol
InChI Key: NDRCZEXDLSMZOG-UHFFFAOYSA-N
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Description

Benzyl[3-(fluoromethyl)pentan-3-yl]amine is an organic compound with the molecular formula C13H20FN It is characterized by the presence of a benzyl group attached to a pentan-3-yl amine structure, which is further substituted with a fluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl[3-(fluoromethyl)pentan-3-yl]amine typically involves multi-step organic reactions. One common method includes the alkylation of benzylamine with 3-(fluoromethyl)pentan-3-yl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by cost, availability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: Benzyl[3-(fluoromethyl)pentan-3-yl]amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like thiols or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium thiolate in polar aprotic solvents.

Major Products Formed:

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Thiol or amine-substituted derivatives.

Scientific Research Applications

Benzyl[3-(fluoromethyl)pentan-3-yl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl[3-(fluoromethyl)pentan-3-yl]amine involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, potentially altering their activity. The benzyl group may facilitate membrane permeability, allowing the compound to reach intracellular targets. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

    Benzylamine: Lacks the fluoromethyl and pentan-3-yl groups, making it less versatile in certain reactions.

    3-(Fluoromethyl)pentan-3-ylamine: Does not have the benzyl group, which may affect its binding properties and reactivity.

    Fluorobenzylamine: Contains a fluorine atom on the benzyl group, but lacks the pentan-3-yl structure.

Uniqueness: Benzyl[3-(fluoromethyl)pentan-3-yl]amine is unique due to the combination of its benzyl, fluoromethyl, and pentan-3-yl groups. This structure provides a balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications in different fields.

Properties

Molecular Formula

C13H20FN

Molecular Weight

209.30 g/mol

IUPAC Name

N-benzyl-3-(fluoromethyl)pentan-3-amine

InChI

InChI=1S/C13H20FN/c1-3-13(4-2,11-14)15-10-12-8-6-5-7-9-12/h5-9,15H,3-4,10-11H2,1-2H3

InChI Key

NDRCZEXDLSMZOG-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CF)NCC1=CC=CC=C1

Origin of Product

United States

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